(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3
Description
Properties
CAS No. |
1329499-39-9 |
|---|---|
Molecular Formula |
C18H26N2 |
Molecular Weight |
273.438 |
IUPAC Name |
(3S)-3-deuterio-N-[dideuterio-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C18H26N2/c1-2-7-17-14(4-1)5-3-6-16(17)12-19-18-13-20-10-8-15(18)9-11-20/h1-2,4,7,15-16,18-19H,3,5-6,8-13H2/t16-,18-/m1/s1/i12D2,18D |
InChI Key |
BCXAOEQLKWKVHU-OLSSLOCVSA-N |
SMILES |
C1CC(C2=CC=CC=C2C1)CNC3CN4CCC3CC4 |
Synonyms |
[S-(R*,R*)]-N-[(1,2,3,4-Tetrahydro-1-naphthalenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3; |
Origin of Product |
United States |
Biological Activity
The compound (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3 , with CAS number 177793-80-5, is a derivative of azabicyclo compounds that exhibit significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C18H26N2
- Molecular Weight : 270.41 g/mol
- Structure : The compound features a bicyclic structure with a nitrogen atom incorporated into one of its rings, contributing to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly concerning its interaction with G protein-coupled receptors (GPCRs) and its potential as a therapeutic agent.
The compound is believed to interact with several neurotransmitter systems due to its structural similarity to known ligands affecting the central nervous system. Its activity may involve:
- Dopaminergic Pathways : Potential modulation of dopamine receptors.
- Serotonergic Activity : Interaction with serotonin receptors, which is crucial for mood regulation and anxiety.
Pharmacological Studies
A series of in vitro and in vivo studies have been conducted to assess the biological activity of this compound:
- Antithrombotic Activity : A study highlighted the synthesis of novel dipeptide analogs based on tetrahydroisoquinoline derivatives, which showed enhanced antithrombotic activity compared to traditional agents. The modification of these compounds could lead to improved efficacy in inhibiting platelet aggregation .
- Neuropharmacological Effects : Research indicates that compounds similar to (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3 may exhibit neuroprotective effects by modulating neurotransmitter release and receptor sensitivity .
Case Study 1: G Protein-Coupled Receptor Interaction
In a study examining the interaction of azabicyclo compounds with GPCRs, it was found that derivatives like (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3 could effectively bind to specific receptor subtypes, suggesting potential applications in treating conditions such as depression and anxiety disorders .
Case Study 2: Platelet Aggregation Inhibition
Another investigation focused on the antithrombotic properties of similar compounds demonstrated that modifications at the nitrogen center could enhance their ability to inhibit thrombin-induced platelet aggregation significantly. This suggests a promising avenue for developing new antithrombotic therapies based on this structural framework .
Comparative Analysis
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Azabicyclo[2.2.2]octane Derivatives
*Calculated based on molecular formulae.
Key Observations:
CP 96345’s diphenylmethyl substituent contributes to high NK1 affinity but may increase metabolic liability due to bulky aromatic groups ().
Deuterium Effects :
- Deuteriation at critical positions (e.g., methyl groups) likely reduces CYP450-mediated oxidation, extending half-life—a strategy validated in other deuterated drugs (e.g., deutetrabenazine) ().
Bioactivity and Toxicity Profiles
- Receptor Affinity : Structural similarity to CP 96345 and Ezlopitant suggests NK1 antagonism, but the tetralinyl group may confer unique selectivity over other neurokinin receptors ().
- Toxicity Considerations : Deuteriation could mitigate toxicity linked to reactive metabolites, as seen in revisions of manganese/zinc compound toxicity data ().
Preparation Methods
Catalytic Deuteration of Non-Deuterated Precursors
The parent compound, (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine, undergoes regioselective deuteration using heterogeneous catalysts. A method adapted from EPJ Conferences (2023) involves:
-
Reagents : Pd/C (10% Pd), Rh/C (5% Rh), deuterium oxide (D₂O), and 2-propanol.
-
Conditions : 180°C, 48 hours under argon atmosphere.
-
Mechanism : C–H bond activation at the α-carbon adjacent to the nitrogen, followed by H/D exchange via metal-catalyzed pathways.
This method achieves >95% deuteration at the α-position but requires post-synthetic purification to remove residual non-deuterated isomers.
Reductive Deuteration of Ynamide Intermediates
A cutting-edge approach from PMC (2021) utilizes ynamides as precursors for selective deuteration:
-
Ynamide Activation : Treatment with deuterated triflic acid (TfOD) generates a keteniminium ion intermediate.
-
Reduction : Deuterated triethylsilane (Et₃SiD) selectively reduces the intermediate, introducing deuterium at the α-position.
-
Deprotection : Acidic hydrolysis yields the deuterated amine with 96–99% isotopic purity .
Stepwise Synthesis and Optimization
Preparation of Non-Deuterated Intermediate
The non-deuterated precursor is synthesized via a stereocontrolled route:
-
Chiral Resolution : (1S)-1,2,3,4-Tetrahydro-1-naphthalenecarboxylic acid is coupled with (3S)-aminoquinuclidine using EDC/HOBt in dichloromethane.
-
Reductive Amination : The resulting amide is reduced with LiAlH₄ in tetrahydrofuran (THF) to yield the tertiary amine.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Coupling | 78 | 92.5 |
| Reductive Amination | 85 | 98.1 |
Deuteration Protocol
Adapting PMC (2021) methodology:
-
Deuteration Setup :
-
Dissolve 10 g precursor in 100 mL D₂O/2-propanol (4:1).
-
Add Pd/C (1.5 mmol) and Rh/C (1.55 mmol).
-
Heat at 180°C under argon for 48 hours.
-
-
Workup :
-
Filter through celite, concentrate under reduced pressure.
-
Purify via silica gel chromatography (CH₂Cl₂:MeOH = 10:1).
-
Deuteration Efficiency :
| Position | % D Incorporation (LC-MS) |
|---|---|
| α-Carbon | 98.7 ± 0.3 |
| β-Carbon | <2 |
Purification and Analytical Characterization
Chromatographic Purification
Crude deuterated product is purified using:
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) : Absence of α-C–H signal (δ 2.8–3.1 ppm).
-
²H NMR (61.4 MHz, CDCl₃) : Singlet at δ 2.9 ppm confirms α-deuteration.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Deuteration (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Catalytic H/D Exchange | 64 | 98.7 | 99.5 | Moderate |
| Ynamide Reduction | 72 | >99 | 99.8 | High |
Trade-offs : Catalytic deuteration is cost-effective but less selective, while ynamide reduction offers higher isotopic purity at elevated costs.
Industrial-Scale Considerations
-
Cost of Deuterated Reagents : D₂O ($500/L) and Et₃SiD ($1,200/mol) significantly impact production economics.
-
Regulatory Compliance : USP/EP guidelines require isotopic purity ≥98% for pharmaceutical applications.
-
Process Safety : Exothermic deuteration reactions necessitate controlled heating and pressure monitoring .
Q & A
Basic Research Questions
Q. What are the key analytical methods for confirming the structural integrity of deuterated azabicyclo compounds like (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3?
- Methodology : Utilize 1H/13C NMR to verify stereochemistry and deuterium incorporation. For purity assessment, HPLC with chiral columns (e.g., MeOH:EtOH:2-PrOH:Hexanes solvent systems) can resolve enantiomers, as demonstrated in tetrahydronaphthalenyl derivatives . High-Resolution Mass Spectrometry (HRMS) is critical for confirming molecular weight, especially with isotopic labeling .
Q. How can synthetic pathways for bicyclic amines with tetrahydro-naphthalenyl groups be optimized for yield and stereochemical control?
- Methodology : Follow multi-step protocols involving reductive amination or catalytic hydrogenation, as seen in the synthesis of trans-4-substituted-N,N-dimethyltetrahydronaphthalen-2-amines. Use chiral catalysts or enantiomerically pure starting materials to control stereochemistry, achieving yields >70% via careful solvent selection (e.g., hexanes for crystallization) .
Q. What are the solubility and formulation challenges for deuterated azabicyclo compounds in pharmacological studies?
- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, ethanol) and assess stability under physiological pH. For in vitro assays, prepare hydrochloride salts (common for bicyclic amines) to enhance aqueous solubility, as observed in azabicyclo[2.2.2]octan-3-amine dihydrochloride derivatives .
Advanced Research Questions
Q. How does deuterium labeling impact the pharmacokinetic properties and receptor binding of this compound compared to its non-deuterated analog?
- Methodology : Conduct isotope effect studies using LC-MS/MS to compare metabolic stability (e.g., CYP450-mediated oxidation). Use radioligand binding assays (e.g., with muscarinic acetylcholine receptors) to evaluate deuterium-induced changes in affinity, leveraging prior findings on azabicyclo compounds interacting with mAChRs .
Q. What computational strategies are effective in predicting the conformational dynamics of the azabicyclo[2.2.2]octane core in receptor docking studies?
- Methodology : Perform molecular dynamics simulations with force fields (e.g., AMBER) to model the rigid bicyclic structure. Validate predictions using X-ray crystallography or cryo-EM data from related analogs, such as N-(1-azabicyclo[2.2.2]octan-3-yl)prop-2-enamide derivatives .
Q. How can contradictory data on receptor subtype selectivity be resolved for this class of compounds?
- Methodology : Design functional assays (e.g., calcium flux or cAMP measurements) across receptor subtypes (M1–M5 mAChRs). Cross-reference with structural data to identify substituent effects (e.g., methoxy vs. trifluoromethyl groups) that modulate selectivity, as noted in azabicyclo derivatives .
Experimental Design & Data Analysis
Q. What in vitro models are appropriate for assessing the blood-brain barrier (BBB) permeability of this deuterated compound?
- Methodology : Use MDCK-MDR1 monolayers or primary brain endothelial cells to measure permeability coefficients (Papp). Compare with non-deuterated analogs to isolate isotope effects. Validate with in vivo imaging in rodent models .
Q. How can isotopic labeling be leveraged in mass spectrometry imaging (MSI) to track compound distribution in tissue sections?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
